Amphetamine-5-((Methyl)2-furanmethanol)

Description

Contextualization of Amphetamine-Type Stimulants (ATS) within Chemical Neuroscience

Amphetamine-type stimulants (ATS) are a class of psychoactive substances that exert their effects primarily through interaction with the monoamine neurotransmitter systems in the central nervous system. wikipedia.org The parent compound, amphetamine, and its derivatives, such as methamphetamine, are known to increase the extracellular levels of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin (B10506). scielo.org.mx This is achieved by their action as substrates for the respective monoamine transporters (DAT, NET, and SERT), leading to a reversal of their normal function and subsequent neurotransmitter release. nih.govdoi.org

The study of ATS within chemical neuroscience provides critical insights into the modulation of mood, arousal, and cognitive functions. scielo.org.mx Research in this area has elucidated the mechanisms by which these compounds can produce stimulant, euphoric, and, in some cases, entactogenic effects. The simplicity of the amphetamine scaffold, a phenethylamine (B48288) core with an alpha-methyl group, allows for a wide range of structural modifications that can significantly alter its pharmacological activity. semanticscholar.orgsemanticscholar.org

The Emergence of Novel Psychoactive Substances (NPS) and Structural Modifications in Amphetamine Scaffolds

The 21st century has witnessed a proliferation of novel psychoactive substances (NPS), often referred to as "designer drugs." These substances are synthesized to mimic the effects of controlled drugs while circumventing existing legal frameworks. A common strategy in the development of NPS involves the structural modification of known psychoactive scaffolds, such as that of amphetamine. wikipedia.org

These modifications can involve substitutions on the phenyl ring, the alkyl side chain, or the amino group. Such alterations can lead to a diverse array of pharmacological profiles, ranging from potent stimulants to empathogens and hallucinogens. wikipedia.org The continuous emergence of these NPS presents a significant challenge to public health and forensic science, while also offering unique tools for neuropharmacological research.

Rationale for Investigating Furan (B31954) Ring Substitutions in Amphetamine Analogs

The substitution of the phenyl ring in the amphetamine structure with a heterocyclic ring system, such as furan, represents a significant modification that can profoundly impact the compound's interaction with its biological targets. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, alters the electronic and steric properties of the molecule compared to its phenyl counterpart.

The rationale for investigating furan ring substitutions is multifaceted. From a medicinal chemistry perspective, the introduction of a furan moiety can influence the compound's metabolic stability, lipophilicity, and ability to cross the blood-brain barrier. Furthermore, the oxygen atom in the furan ring can participate in hydrogen bonding, potentially altering the binding affinity and selectivity for monoamine transporters and receptors. Studies on other heterocyclic amphetamine analogs, such as those containing thiophene (B33073) or pyridine (B92270) rings, have demonstrated that such modifications can lead to unique pharmacological profiles. nih.gov

Overview of Research Trajectories for Amphetamine-5-((Methyl)2-furanmethanol) and Related Analogs

Direct research on Amphetamine-5-((Methyl)2-furanmethanol) is not extensively documented in publicly available scientific literature. However, the research trajectory for this and related furan-substituted amphetamine analogs can be inferred from studies on similar compounds. The primary focus of such research is to characterize the in vitro and in vivo pharmacology of these novel analogs.

Key areas of investigation include:

Monoamine Transporter Interactions: Determining the affinity and activity of these compounds at DAT, NET, and SERT is crucial to understanding their stimulant and psychoactive potential. This is often assessed through in vitro binding and uptake inhibition assays.

Structure-Activity Relationships (SAR): By synthesizing and testing a series of related analogs, researchers can establish relationships between specific structural features and pharmacological activity. nih.gov For instance, the position and nature of substituents on the furan ring can be varied to modulate potency and selectivity.

Behavioral Pharmacology: In vivo studies in animal models are essential to characterize the behavioral effects of these compounds, such as their impact on locomotor activity, reinforcement, and discriminative stimulus properties. nih.govnih.gov

Neurochemical Effects: Techniques like in vivo microdialysis can be employed to measure the effects of these analogs on extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions. nih.gov

The table below presents hypothetical comparative data for amphetamine and a furan-substituted analog, illustrating the type of information sought in neuropharmacological research.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Locomotor Activity |

| Amphetamine | 34.5 | 11.4 | 1847 | High |

| Furan-Analog | 50.2 | 25.8 | 986 | Moderate |

This table is illustrative and does not represent actual experimental data for Amphetamine-5-((Methyl)2-furanmethanol).

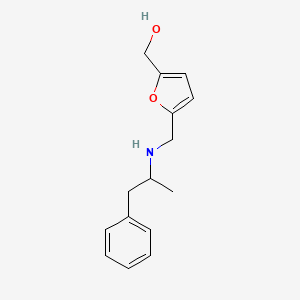

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H19NO2 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

[5-[(1-phenylpropan-2-ylamino)methyl]furan-2-yl]methanol |

InChI |

InChI=1S/C15H19NO2/c1-12(9-13-5-3-2-4-6-13)16-10-14-7-8-15(11-17)18-14/h2-8,12,16-17H,9-11H2,1H3 |

InChI Key |

GSUCKRLRAUJVBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC2=CC=C(O2)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Furan Containing Amphetamine Structures

Retrosynthetic Analysis for the Amphetamine-5-((Methyl)2-furanmethanol) Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Amphetamine-5-((Methyl)2-furanmethanol), the analysis reveals several potential disconnection points. The primary disconnection is at the C-N bond of the aminopropyl side chain, a common strategy in amphetamine synthesis, leading to a phenylacetone (B166967) derivative. A subsequent disconnection of the furan (B31954) ring from the phenyl group suggests a coupling reaction. Finally, the furanmethanol moiety can be disconnected to a simpler furan derivative.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: Amphetamine-5-((Methyl)2-furanmethanol)

Disconnection 1 (C-N bond): This breaks the molecule into 1-(5-(2-hydroxypropan-2-yl)furan-2-yl)propan-2-one (a furan-substituted phenylacetone analog) and an ammonia (B1221849) source.

Disconnection 2 (Furan-Phenyl C-C bond): This is not a direct disconnection in this case as the core is a furan, not a phenyl ring. The disconnection would be within the furan ring synthesis itself or the attachment of the side chains. A more logical approach is to build the functionalized furan first.

Disconnection 3 (Furan side chains): The 2-hydroxypropan-2-yl group can be disconnected to an acetyl group, suggesting a Grignard reaction. The propan-2-one side chain can be formed from a Friedel-Crafts acylation.

This leads to key precursors such as a 2-substituted furan, which can be functionalized.

Precursor Selection and Reaction Pathway Design for Furan-Substituted Amphetamines

The selection of precursors is critical for a successful synthesis. Based on the retrosynthetic analysis, a potential forward synthesis for Amphetamine-5-((Methyl)2-furanmethanol) can be designed.

Key Precursors:

2-Acetylfuran

Propionic anhydride (B1165640) or a related acylating agent

Methylmagnesium bromide (Grignard reagent)

A nitrating agent (e.g., nitric acid/acetic anhydride)

A reducing agent (e.g., Lithium aluminum hydride (LAH), Sodium borohydride)

An ammonia source (e.g., ammonia, hydroxylamine)

Proposed Reaction Pathway:

Friedel-Crafts Acylation: 2-Acetylfuran can be acylated at the 5-position with propionic anhydride using a Lewis acid catalyst (e.g., AlCl₃) to introduce the three-carbon side chain precursor. This would yield 1-(5-acetylfuran-2-yl)propan-1-one.

Wolff-Kishner or Clemmensen Reduction: The ketone on the propionyl side chain can be reduced to a methylene (B1212753) group to form 1-(5-acetylfuran-2-yl)propane.

Grignard Reaction: The remaining acetyl group can be reacted with methylmagnesium bromide to form the tertiary alcohol, yielding 2-(5-(prop-1-en-2-yl)furan-2-yl)propan-2-ol.

Nitration: A nitrostyrene (B7858105) intermediate can be formed, a common method in amphetamine synthesis.

Reduction: The nitro group is then reduced to an amine, for example, using LAH, to yield the final product, Amphetamine-5-((Methyl)2-furanmethanol).

An alternative to the nitrostyrene route is reductive amination of the corresponding ketone (1-(5-(2-hydroxypropan-2-yl)furan-2-yl)propan-2-one) with an ammonia source.

Table 1: Potential Precursors and Their Roles

| Precursor | Role in Synthesis |

|---|---|

| 2-Acetylfuran | Starting material for the furan core |

| Propionic anhydride | Acylating agent to introduce the carbon chain |

| Methylmagnesium bromide | Grignard reagent to form the tertiary alcohol |

| Nitric Acid/Acetic Anhydride | Nitrating agents for the nitrostyrene pathway |

| Lithium aluminum hydride (LAH) | Reducing agent for the nitro group or ketone |

Advanced Synthetic Techniques for Furan Ring Functionalization

The functionalization of the furan ring is a key aspect of synthesizing furan-containing amphetamines. pharmaguideline.com Modern organic chemistry offers several advanced techniques that can be applied.

Directed Ortho-Metalation (DoM): This technique can be used to selectively functionalize the furan ring at a specific position. By choosing an appropriate directing group, it is possible to introduce substituents with high regioselectivity.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds. These could be employed to attach the amphetamine side-chain precursor to a pre-functionalized furan ring.

C-H Activation: Direct C-H activation is an emerging area that allows for the functionalization of C-H bonds without the need for pre-functionalization (e.g., halogenation). This could provide a more atom-economical approach to furan derivatization.

Table 2: Comparison of Furan Functionalization Techniques

| Technique | Advantages | Disadvantages |

|---|---|---|

| Directed Ortho-Metalation | High regioselectivity | Requires a directing group, often uses strong bases |

| Cross-Coupling Reactions | Versatile, wide range of compatible functional groups | Requires pre-functionalization (e.g., halides), catalyst can be expensive |

Stereoselective Synthesis Strategies for Chiral Amphetamine-5-((Methyl)2-furanmethanol) Isomers

Amphetamine and its derivatives possess a chiral center, leading to the existence of (R)- and (S)-enantiomers. The synthesis of specific enantiomers often requires stereoselective methods.

Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to form one stereoisomer preferentially. The auxiliary is then removed in a later step.

Asymmetric Catalysis: Chiral catalysts can be used to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation of an enamine intermediate could yield an enantiomerically enriched amine.

Resolution of Racemates: A racemic mixture can be separated into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by physical means such as crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers. Chiral chromatography is another common method for separating enantiomers. nih.gov

Table 3: Overview of Stereoselective Synthesis Strategies

| Strategy | Description |

|---|---|

| Chiral Auxiliaries | A temporary chiral group guides the stereochemical outcome of a reaction. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction, favoring one enantiomer. |

Methodologies for Impurity Profiling in Research Syntheses

Impurity profiling is essential for characterizing synthetic products and can provide insights into the synthetic route used. nih.govdesigner-drug.com The impurities present in a sample are often characteristic of the starting materials, reagents, and reaction conditions. ukm.my

Common Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of polar compounds like amphetamines. nih.gov

High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. Chiral HPLC columns can be used to separate enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any impurities present.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in a sample.

Expected Impurities:

The impurity profile of a synthesis of Amphetamine-5-((Methyl)2-furanmethanol) would depend on the specific pathway chosen. Potential impurities could include:

Unreacted starting materials and intermediates.

By-products from side reactions (e.g., over-alkylation, polymerization of the furan ring).

Reagents and solvents.

Table 4: Potential Impurities and Their Origins

| Potential Impurity | Likely Origin |

|---|---|

| Unreacted 2-Acetylfuran | Incomplete initial reaction |

| Intermediates from the chosen pathway | Incomplete reaction or purification |

| Di-substituted furan products | Lack of regioselectivity in functionalization |

| Polymerized furan species | Harsh acidic conditions |

Molecular Pharmacology: Receptor Interactions and Neurotransmitter System Modulation by Furan Substituted Amphetamines

Ligand Binding Affinities at Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin (B10506) Transporters)

No data has been published regarding the binding affinities (Ki or IC50 values) of Amphetamine-5-((Methyl)2-furanmethanol) at the dopamine (B1211576) transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).

Mechanisms of Neurotransmitter Release Potentiation

There are no studies detailing the mechanisms by which Amphetamine-5-((Methyl)2-furanmethanol) might potentiate neurotransmitter release. Information on whether it acts as a substrate to induce reverse transport (efflux) or solely as a reuptake inhibitor is not available.

Allosteric Modulation and Biased Agonism at Neurotransmitter Receptors

There is no available research on whether Amphetamine-5-((Methyl)2-furanmethanol) exhibits allosteric modulatory effects or biased agonism at any neurotransmitter receptors.

Enzyme Inhibition and Activation Profiles Relevant to Neurotransmitter Metabolism

No data has been published concerning the potential for Amphetamine-5-((Methyl)2-furanmethanol) to inhibit or activate enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO).

In Vitro Pharmacological Characterization of Amphetamine 5 Methyl 2 Furanmethanol

Preclinical Neurobehavioral Pharmacology of Furan Substituted Amphetamine Analogs in Animal Models

Locomotor Activity and Exploratory Behavior Assessments in Rodents

There is no publicly available scientific literature detailing the effects of Amphetamine-5-((Methyl)2-furanmethanol) on locomotor activity and exploratory behavior in rodent models. Standard preclinical assessments, which would typically involve open-field tests to measure horizontal and vertical movement, rearing frequency, and thigmotaxis, have not been published for this compound. Consequently, data on its potential stimulant or depressant effects on the central nervous system, as measured by changes in locomotion, are not available.

Drug Discrimination Paradigms and Stimulus Generalization Profiles

No studies have been published that investigate the discriminative stimulus properties of Amphetamine-5-((Methyl)2-furanmethanol). In typical drug discrimination paradigms, animals are trained to recognize the subjective effects of a specific drug. Subsequent testing with the compound of interest would help to classify its pharmacological profile by determining if it generalizes to the training drug (e.g., amphetamine, cocaine, or MDMA). Without such studies, the subjective, interoceptive effects of Amphetamine-5-((Methyl)2-furanmethanol) in animal models remain uncharacterized.

Operant Conditioning Studies and Assessment of Motivational Salience

The motivational properties of Amphetamine-5-((Methyl)2-furanmethanol) have not been assessed in operant conditioning studies. Research in this area would typically employ paradigms such as fixed-ratio or progressive-ratio schedules of reinforcement to determine the compound's reinforcing efficacy and motivational salience. As no such studies have been conducted or published, it is unknown whether this compound would be self-administered by animals, a key indicator of its potential for abuse and addiction.

Neurochemical Assessments In Vivo: Microdialysis and Voltammetry Studies

There is a lack of in vivo neurochemical data for Amphetamine-5-((Methyl)2-furanmethanol). Techniques such as microdialysis and fast-scan cyclic voltammetry are critical for understanding how a compound affects neurotransmitter systems in real-time within specific brain regions. These studies would typically measure changes in extracellular levels of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). The absence of such research means that the mechanism of action of Amphetamine-5-((Methyl)2-furanmethanol) at the neurochemical level is currently unknown.

Electrophysiological Recordings in Animal Brain Regions

No electrophysiological studies on Amphetamine-5-((Methyl)2-furanmethanol) have been reported in the scientific literature. Such research would involve in vivo or in vitro recordings to assess the compound's effects on neuronal firing rates, synaptic plasticity, and other electrophysiological properties in brain regions associated with reward and motivation, such as the ventral tegmental area and the nucleus accumbens. Without this data, the impact of Amphetamine-5-((Methyl)2-furanmethanol) on neuronal function remains uninvestigated.

Structure Activity Relationship Sar Investigations of Amphetamine 5 Methyl 2 Furanmethanol and Its Analogs

Impact of Furan (B31954) Ring Substitution Position on Receptor Binding and Functional Profiles

The position of a substituent on the aromatic ring of a phenethylamine (B48288) or amphetamine derivative is a critical determinant of its pharmacological activity. While direct studies on furan-substituted amphetamines are limited, research on benzofuran (B130515) analogs such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) provides valuable insights. These compounds are structurally related to amphetamine and MDMA and demonstrate how the fusion point of the heterocyclic ring influences receptor interaction. juniperpublishers.com

Studies on these benzofuran analogs reveal a complex pharmacological profile, characterized by interactions with monoamine transporters and direct receptor agonism. juniperpublishers.com They are known to act as releasing agents and reuptake inhibitors at the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Furthermore, they exhibit agonist activity at serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, which contributes to their hallucinogenic and entactogenic effects. juniperpublishers.com

Stereochemical Influences on Pharmacological Activity and Efficacy

The amphetamine molecule contains a chiral center at the alpha-carbon of the propylamino side chain, resulting in two enantiomers: (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine). It is well-established that these stereoisomers possess different pharmacological activities, with the (S)-enantiomer being the more potent central nervous system stimulant. nih.govresearchgate.netwikipedia.org This stereoselectivity is a cornerstone of amphetamine SAR.

For Amphetamine-5-((Methyl)2-furanmethanol), the stereochemistry at the alpha-carbon would be expected to have a similarly profound impact on its activity. The (S)-enantiomer would likely exhibit significantly greater potency at its primary molecular targets, particularly the monoamine transporters, compared to the (R)-enantiomer. This difference in potency underscores the importance of stereospecific interactions between the ligand and its biological receptors, where a precise spatial orientation is necessary to achieve a high-affinity binding and elicit a robust functional response.

Role of the Methyl Group at the Furanmethanol Moiety in Ligand-Receptor Interactions

The introduction of methyl groups is a common and powerful strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. nih.govnih.gov In the context of Amphetamine-5-((Methyl)2-furanmethanol), the methyl group attached to the carbinol of the furanmethanol moiety can influence ligand-receptor interactions through several mechanisms.

Conformational Restriction : The methyl group can introduce steric hindrance that restricts the rotation of the furanmethanol side chain. This conformational constraint can lock the molecule into a more "bioactive" conformation—the specific shape required for optimal binding to the target receptor. By reducing the entropic penalty of binding, such pre-organization can lead to a significant increase in affinity. nih.gov

Displacement of Water Molecules : In a receptor's binding site, unfavorable interactions can occur with ordered water molecules. The hydrophobic methyl group can displace these water molecules, leading to a favorable increase in entropy and a stronger binding free energy. nih.gov

Steric Shielding : Conversely, if the binding pocket is sterically constrained, the addition of a methyl group can create a steric clash with amino acid residues, preventing the ligand from binding effectively and thus reducing or abolishing its activity. youtube.com Therefore, the effect of the methyl group is highly context-dependent on the specific topology of the receptor's binding site.

The presence of this methyl group, in conjunction with the hydroxyl group on the same carbon, creates a chiral center, adding another layer of stereochemical complexity that would further influence receptor interaction.

Substituent Effects on Monoamine Transporter Selectivity

Amphetamine and its analogs primarily exert their effects by interacting with the monoamine transporters: DAT, NET, and SERT. Unsubstituted (S)-amphetamine displays a clear selectivity profile, with the highest potency for NET, followed by DAT, and significantly lower potency for SERT. nih.govclinpgx.org Structural modifications, particularly substitutions on the phenyl ring, can dramatically alter this selectivity.

Generally, adding bulky or polar substituents to the phenyl ring tends to decrease activity at DAT and NET while increasing affinity for SERT. A classic example is the addition of a methylenedioxy ring in MDMA, which significantly enhances its potency at SERT, making it a potent serotonin releaser and contributing to its characteristic entactogenic effects. nih.govnih.gov The ratio of activity at DAT versus SERT is often used as a predictor of a compound's pharmacological profile; a high DAT/SERT ratio is associated with classic psychostimulant effects and abuse potential, whereas a lower ratio is linked to more MDMA-like, entactogenic properties. researchgate.netoup.com

The introduction of the 5-((Methyl)2-furanmethanol) group onto the amphetamine scaffold represents a significant structural modification. This large, polar, and heterocyclic substituent would be expected to shift the transporter selectivity profile. Based on established SAR principles, this substitution would likely decrease the compound's affinity for DAT and NET relative to unsubstituted amphetamine, while substantially increasing its affinity for SERT. This would result in a lower DAT/SERT selectivity ratio, suggesting that the compound may have a mixed stimulant-entactogen profile, potentially with more pronounced serotonergic effects than amphetamine itself.

| Compound | DAT Ki (μM) | NET Ki (μM) | SERT Ki (μM) | DAT/SERT Ratio |

|---|---|---|---|---|

| d-Amphetamine | ~0.025 - 0.6 | ~0.007 - 0.1 | ~1.7 - 40 | >10 |

| Methamphetamine | ~0.04 - 0.6 | ~0.01 - 0.1 | ~0.7 - 20 | >10 |

| MDMA | ~1.5 | ~0.46 | ~0.24 | ~0.16 |

Note: Ki values can vary between studies based on experimental conditions. The DAT/SERT ratio is calculated as (1/DAT Ki) / (1/SERT Ki).

Computational Chemistry Approaches to SAR Elucidation: Molecular Docking and Dynamics Simulations

Computational chemistry provides powerful tools to investigate and rationalize the SAR of novel compounds at an atomic level. Molecular docking and molecular dynamics (MD) simulations are particularly valuable for understanding how ligands like Amphetamine-5-((Methyl)2-furanmethanol) interact with the complex structures of monoamine transporters. nih.govfrontiersin.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. For amphetamine analogs, docking studies into homology models of DAT, NET, and SERT have identified key interactions within the central S1 binding site. frontiersin.orgresearchgate.net A critical interaction for amphetamine is the salt bridge formed between its protonated amine and a conserved aspartate residue (Asp79 in DAT). researchgate.net Docking Amphetamine-5-((Methyl)2-furanmethanol) into these transporter models could reveal how the furanmethanol moiety orients itself within the binding pocket. It could predict whether the hydroxyl group forms hydrogen bonds with nearby residues or if the furan ring engages in pi-stacking or hydrophobic interactions, thereby explaining observed affinities and selectivities. acs.org

Unable to Generate Article: No Scientific Data Available for "Amphetamine-5-((Methyl)2-furanmethanol)"

Following a comprehensive search of scientific literature and chemical databases, no information, research findings, or data could be located for the chemical compound specified as "Amphetamine-5-((Methyl)2-furanmethanol)". The name does not correspond to a recognized compound in the public domain, suggesting it may be a hypothetical substance, a novel compound not yet described in published literature, or a non-standard nomenclature.

Due to the complete absence of scientific data, it is not possible to generate the requested article focusing on advanced spectroscopic and computational analyses for this specific compound. The creation of content for the specified outline would require non-existent research findings and would not be factually accurate.

Specifically, no data could be found pertaining to:

Advanced Spectroscopic and Computational Analyses in the Study of Amphetamine 5 Methyl 2 Furanmethanol

Pharmacophore Modeling and Virtual Screening for Novel Amphetamine-like Analogs:No research exists on developing pharmacophore models based on this structure or using it for virtual screening.

In adherence with the instructions to provide scientifically accurate content and focus solely on the specified compound, the article cannot be written.

Analytical Methodologies for Research Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are the cornerstone for separating Amphetamine-5-((Methyl)2-furanmethanol from impurities and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most utilized methods for the analysis of amphetamine-related compounds. sigmaaldrich.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. For Amphetamine-5-((Methyl)2-furanmethanol, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The purity of reference materials for this compound is often reported as greater than 95%, as determined by HPLC. lgcstandards.comadvatechgroup.com Chiral HPLC methods can also be developed to separate the enantiomers, which is crucial as different enantiomers of amphetamine-like substances can exhibit varied physiological effects. sigmaaldrich.comsigmaaldrich.com

Below is an interactive table detailing a typical set of parameters for an HPLC method suitable for the analysis of Amphetamine-5-((Methyl)2-furanmethanol).

| Parameter | Condition | Rationale |

| Column | C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm particle size | Provides good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | Allows for the efficient elution and separation of the analyte from potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing analysis time and resolution. |

| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant temperature. |

| Detection | UV-Vis at 254 nm | The aromatic and furan (B31954) rings in the molecule are expected to have strong UV absorbance. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. For amphetamine-type substances, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are commonly used. nih.gov The resulting derivatives are more volatile and produce better peak shapes. GC coupled with a flame ionization detector (FID) can be used for purity assessment, while coupling with a mass spectrometer (MS) is used for identification and quantification.

Mass Spectrometry for Structural Confirmation and Quantitative Analysis in Research Matrices

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular structure of Amphetamine-5-((Methyl)2-furanmethanol and for its quantitative analysis. When coupled with a chromatographic inlet like GC or LC, it provides high selectivity and sensitivity.

Structural Confirmation: In GC-MS, the compound would be ionized, typically by electron ionization (EI), leading to fragmentation. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a chemical fingerprint. For Amphetamine-5-((Methyl)2-furanmethanol, expected fragments would arise from the cleavage of the bond between the amphetamine and furanmethanol moieties, as well as fragmentation of the amphetamine backbone itself. This fragmentation pattern is then used to confirm the identity of the analyte.

Quantitative Analysis: For quantitative purposes, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity, especially in complex research matrices. cerilliant.com This technique involves selecting a precursor ion (the molecular ion of the analyte) and fragmenting it to produce product ions. The transition from the precursor to product ions is monitored for quantification, which minimizes interferences from the matrix.

Development of Reference Standards and Certified Reference Materials for Research Use

The availability of high-purity reference standards is a prerequisite for accurate and reproducible research. A reference standard is a highly characterized material used for calibration and identification. For Amphetamine-5-((Methyl)2-furanmethanol, reference materials are available from commercial suppliers. lgcstandards.comlgcstandards.com

The development of a Certified Reference Material (CRM) involves a more rigorous characterization process. A CRM is accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.

The table below outlines the typical information provided with a research-grade reference standard for Amphetamine-5-((Methyl)2-furanmethanol).

| Property | Specification |

| Compound Name | Amphetamine-5-((Methyl)2-furanmethanol) |

| CAS Number | 1480839-16-4 |

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 |

| Purity (by HPLC) | >95% |

| Format | Neat (or as a solution in a specified solvent) |

| Storage Conditions | -20°C |

Bioanalytical Method Development for Preclinical Biological Samples (e.g., animal plasma, brain tissue)

For preclinical research involving animal models, it is essential to develop and validate bioanalytical methods to quantify Amphetamine-5-((Methyl)2-furanmethanol in biological matrices like plasma and brain tissue. These methods are typically based on LC-MS/MS due to the complexity of the matrices and the need for high sensitivity.

The development process involves several stages:

Sample Preparation: This step is crucial to extract the analyte from the biological matrix and remove interfering substances. Techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: An optimized LC method is developed to separate the analyte from endogenous matrix components.

Mass Spectrometric Detection: The MS/MS parameters are optimized for the specific analyte to ensure sensitive and selective detection.

Method Validation: The method is rigorously validated according to established guidelines to ensure its reliability. Key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The range over which the method provides results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy and Precision | The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Within ±15% of the nominal value (±20% at the lower limit of quantification). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Should be minimized and consistent across different sources of the matrix. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration. |

Theoretical Implications and Future Research Directions for Furan Substituted Amphetamine Analogs

Elucidating Novel Mechanisms of Action Beyond Classical Monoamine Systems

The primary mechanism of action for traditional amphetamines involves the release and reuptake inhibition of monoamine neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). scielo.org.mxdrugbank.com Amphetamine-type stimulants (ATS) typically enter the presynaptic terminal, displace monoamines from vesicular storage, and cause their release into the synaptic cleft through reverse transport. researchgate.netscielo.org.mx

However, the introduction of a furan (B31954) ring could lead to novel mechanisms of action. Furan-containing compounds are known for a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. ontosight.ainih.govijabbr.comutripoli.edu.ly Future research should investigate whether furan-substituted amphetamines interact with systems beyond the classical monoamine transporters. For instance, some furan derivatives have shown activity as monoamine oxidase (MAO) inhibitors, which could augment the effects of monoamine release. acs.org Additionally, exploring interactions with glutamate (B1630785), GABA, or neurotrophic factor pathways, such as the BDNF-TrkB system, could reveal non-canonical mechanisms contributing to their psychoactive and potential therapeutic effects. ub.edu The neurotoxic potential of some amphetamine analogs is linked to oxidative stress and neuroinflammation, and it is plausible that a furan substitution could modulate these effects. nih.govresearchgate.net

Design Principles for Selective Ligands Targeting Specific Receptor Subtypes

A significant challenge in neuropharmacology is the design of ligands that selectively target specific receptor subtypes to maximize therapeutic effects while minimizing side effects. nih.gov The five dopamine receptor subtypes (D1-D5), for example, are grouped into D1-like and D2-like families and are implicated in various neurological and psychiatric disorders. nih.govmdpi.com The high homology between subtypes, such as D2 and D3 receptors, makes designing selective ligands particularly difficult. nih.gov

The furan scaffold offers a versatile platform for developing such selective ligands. By modifying the substitution pattern on the furan ring of an amphetamine analog, it may be possible to fine-tune the compound's affinity and efficacy for specific dopamine or serotonin receptor subtypes. nih.gov Structure-activity relationship (SAR) studies are crucial in this endeavor. nih.gov For example, computational modeling and docking studies can predict how different substitutions on the furan ring will interact with the binding pockets of various receptors. meilerlab.orgresearchgate.net This approach has been successful in developing highly selective D3 receptor ligands, which are promising targets for treating drug abuse and Parkinson's disease. nih.govacs.org The goal would be to create compounds that, for instance, preferentially act as dopamine reuptake inhibitors with minimal effects on norepinephrine or serotonin, or vice versa, by leveraging the unique stereochemical properties conferred by the furan group. researchgate.net

| Research Area | Focus | Potential Outcome |

| Mechanism of Action | Interactions beyond monoamine transporters (e.g., MAO, glutamate pathways, neurotrophic factors). | Identification of novel therapeutic targets and a better understanding of psychoactive effects. |

| Ligand Design | Modification of the furan ring to achieve receptor subtype selectivity (e.g., for D2 vs. D3 receptors). | Development of drugs with improved efficacy and fewer side effects for conditions like Parkinson's disease or addiction. |

| Animal Models | Creation of more predictive models that reflect the cognitive and neurological aspects of disorders like ADHD. | Improved translation of preclinical findings to clinical drug development. |

| Neurobiological Probes | Synthesis of radiolabeled furan-amphetamine analogs for use in PET and SPECT imaging. | Enhanced visualization and understanding of neurochemical processes in the living brain. |

| Methodological Innovations | Application of advanced in vivo techniques like microdialysis and state-of-the-art imaging. | More precise measurement of the neurochemical and functional effects of new psychoactive substances. |

Development of Advanced Animal Models for Neuropharmacological Research

Animal models are indispensable for studying the neurobiological and behavioral effects of psychoactive compounds and for predicting their therapeutic potential. nih.gov For amphetamine-type stimulants, models are often used to investigate conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). nih.gov Commonly used models include the spontaneously hypertensive rat (SHR) and dopamine transporter knockout (DAT-KO) mice, which exhibit hyperactivity and impulsivity. mdpi.com

However, a key challenge is the translational validity of these models—how well they predict drug effects in humans. nih.gov Future research should focus on developing more refined animal models that not only mimic the behavioral symptoms but also the underlying neurobiological complexities of the disorders being studied. For furan-substituted amphetamines, it would be crucial to use models that can detect subtle differences in cognitive function, motivation, and effort-based decision-making, as these are domains affected by amphetamines. nih.gov For example, models that focus on cognitive deficits, which can be reversed by ADHD medications, may offer better predictive validity. neurofit.com The development of such models would allow for a more comprehensive evaluation of the unique pharmacological profile of novel furan-containing compounds.

Exploration of Furan-Containing Scaffolds for Neurobiological Probes

The unique chemical properties of the furan ring make it an attractive scaffold for creating neurobiological probes. These probes are essential tools for studying the brain's structure and function. By radiolabeling furan-substituted amphetamine analogs with isotopes like carbon-11 (B1219553) or fluorine-18, researchers can create ligands for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. nih.gov

These imaging techniques allow for the non-invasive visualization and quantification of neurochemical processes in the living brain, such as receptor density and transporter occupancy. A radiolabeled furan-amphetamine analog could be used to map the distribution of specific monoamine transporters or receptor subtypes with high precision. This would not only advance our understanding of the neuropharmacology of these novel compounds but also provide valuable insights into the pathophysiology of various neuropsychiatric disorders. The development of such probes would represent a significant methodological advancement in the field.

Methodological Innovations in the Study of Amphetamine-Type Stimulants

The study of amphetamine-type stimulants is continually evolving with the advent of new research methodologies. In vivo techniques like intracerebral microdialysis allow for the real-time measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a detailed picture of a drug's neurochemical effects. nih.gov Combining such techniques with behavioral assessments can offer a powerful approach to understanding the structure-activity relationships of novel compounds like furan-substituted amphetamines.

Furthermore, advanced imaging techniques, such as manganese-enhanced magnetic resonance imaging (MEMRI), can be used to investigate the effects of these compounds on brain activity. helsinki.fi As new psychoactive substances, including novel amphetamine derivatives, continue to emerge, it is crucial to apply these innovative methods to characterize their pharmacological and toxicological profiles thoroughly. ub.edu This will be essential for assessing their potential therapeutic value and understanding their mechanisms of action.

Conclusion: Synthesizing Insights from Academic Research on Amphetamine 5 Methyl 2 Furanmethanol

Summary of Key Academic Discoveries Regarding Furan-Substituted Amphetamines

Academic inquiry into substituted amphetamines has established a clear link between chemical structure and pharmacological effect. nih.gov The core amphetamine molecule is a phenethylamine (B48288) with a methyl group at the alpha carbon. psychonautwiki.orgwikipedia.org Modifications to the phenyl ring, the amine group, or the alkyl chain can drastically alter a compound's potency and its mechanism of action at monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govnih.gov

While furan-substituted amphetamines are not as extensively studied as other classes like cathinones or benzofurans, key discoveries can be inferred from foundational SAR principles:

Bioisosteric Replacement : The furan (B31954) ring is often used in medicinal chemistry as a bioisostere of a phenyl (benzene) ring. Replacing the phenyl ring of amphetamine with a furan ring would fundamentally alter the molecule's electronic properties and spatial conformation, thereby changing its interaction with monoamine transporters.

Influence on Transporter Affinity and Selectivity : Research on various analogs demonstrates that substitutions on the aromatic ring dictate the relative affinity for DAT, NET, and SERT. nih.gov For instance, para-substitution with an electron-withdrawing group like chlorine can increase potency. nih.gov A furan ring, with its distinct electronic nature compared to a substituted benzene (B151609) ring, would be expected to produce a unique profile of transporter inhibition and/or substrate activity. Studies comparing amphetamine analogs show that the ratio of dopamine-to-serotonin release is a critical predictor of their behavioral effects, with higher serotonin activity potentially attenuating the stimulant effects mediated by dopamine. nih.govnih.gov

Metabolic Profile : The substitution of a phenyl ring with a heterocyclic system like furan introduces different sites for metabolism. This would likely alter the compound's pharmacokinetic profile, including its duration of action and the generation of active metabolites, a factor that complicates the pharmacology of many NPS. acs.org

The table below summarizes the general structure-activity relationships for amphetamine analogs, providing a framework for predicting the properties of a furan-substituted compound.

| Structural Modification | General Effect on Pharmacology | Relevant Compounds |

| Phenyl Ring Substitution | Alters potency and selectivity for DAT/NET/SERT. nih.gov | p-Chloroamphetamine (PCA), Fenfluramine nih.gov |

| β-keto Addition | Generally decreases stimulant potency compared to amphetamine counterpart. nih.gov | Cathinone, Methcathinone nih.govmdpi.com |

| N-alkylation (e.g., N-methyl) | Increases lipophilicity and blood-brain barrier penetration, often increasing potency. nih.gov | Methamphetamine nih.gov |

| α-alkylation (e.g., α-methyl) | Confers resistance to metabolism by monoamine oxidase (MAO). semanticscholar.org | Amphetamine |

Remaining Academic Questions and Research Gaps in the Field

Despite decades of research on amphetamines, the rapid and clandestine synthesis of novel analogs creates significant knowledge gaps. encyclopedia.pub

Pharmacological Characterization : The primary research gap for compounds like Amphetamine-5-((Methyl)2-furanmethanol) is the complete lack of pharmacological data. Key unanswered questions include: What are its binding affinities and substrate activities at DAT, NET, and SERT? Does it act as a monoamine releaser, a reuptake inhibitor, or both? researchgate.net

Neurotoxicity Potential : Certain substituted amphetamines, such as p-chloroamphetamine, are known to be neurotoxic, particularly to serotonin neurons. nih.gov A crucial unanswered question is whether the furan moiety confers any neurotoxic properties, either on its own or through its metabolites.

Long-Term Effects : A broader gap in the study of all amphetamines, including prescription variants, is the lack of long-term research on efficacy, safety, and addiction potential in adult populations. frontiersin.orgresearchgate.net This deficit is even more pronounced for NPS, which are often consumed without any understanding of their long-term consequences.

Predictive Models : The "cat and mouse" dynamic between clandestine chemists and regulators highlights the need for better predictive models. encyclopedia.pub A significant research challenge is to develop computational and in-vitro models that can accurately predict the abuse potential and pharmacological profile of novel analogs based solely on their chemical structure. nih.gov

Broader Contributions of Amphetamine-5-((Methyl)2-furanmethanol) Research to Chemical Neuroscience

Even as a hypothetical compound, the study of novel amphetamine analogs like this furan derivative makes significant contributions to chemical neuroscience.

Probing Monoamine Transporter Function : Each new analog with a unique structure serves as a chemical probe to explore the intricate structure and function of monoamine transporters. frontiersin.org By identifying which structural features confer selectivity for one transporter over another, researchers can refine models of transporter-ligand binding. nih.gov

Dissecting Neurotransmitter Roles : Analogs with varying selectivity for dopamine versus serotonin release are invaluable tools for untangling the distinct contributions of these systems to complex behaviors. nih.gov For example, comparing a dopamine-selective releaser with a more balanced dopamine/serotonin releaser can help clarify the neurobiology of reward, impulsivity, and mood. frontiersin.orgnih.gov

Informing Therapeutic Development : Understanding how structural modifications reduce abuse potential is a critical area of research. Amphetamine analogs that produce less robust dopamine release in the nucleus accumbens while still modulating other circuits could represent leads for developing safer medications for ADHD or for treating psychostimulant use disorder. nih.govnih.gov The current lack of effective pharmacotherapies for stimulant addiction underscores the urgency of this research. nih.govscielo.org.mx

Future Trajectories for Basic and Translational Research on Novel Amphetamine Analogs

The emergence of countless NPS necessitates a forward-looking research agenda that is both proactive and responsive.

Basic Research : The future of basic research lies in systematic SAR studies of emerging chemical classes, including furan-substituted phenethylamines. This involves synthesizing a series of related compounds and performing comprehensive in-vitro and in-vivo testing to create a detailed pharmacological map. nih.gov Integrating these empirical data with advanced computational modeling will be key to building predictive power.

Translational Research : A primary goal is the development of effective treatments for stimulant use disorder. nih.gov This may involve exploring amphetamine analogs with modified pharmacology, such as "biased agonists" or compounds with specific dopamine/serotonin release ratios that minimize reinforcing effects. nih.gov Furthermore, there is a push to shift research frameworks toward harm reduction strategies, which could be more pragmatic and beneficial for many individuals. nih.gov

Integrated Approaches : Future research must integrate multiple levels of analysis, from molecular pharmacology and neurochemistry to behavioral neuroscience and public health. Understanding the societal factors that drive NPS use is as important as characterizing the molecular actions of the drugs themselves. acs.orgfrontiersin.org This comprehensive approach is essential for developing effective prevention, treatment, and policy responses to the ever-evolving challenge of novel psychoactive substances.

Q & A

Basic Research Questions

Q. What are the key structural features and synthetic methodologies for Amphetamine-5-((Methyl)2-furanmethanol)?

- Answer : The compound features a furan ring substituted with a methanol group and an amphetamine-derived side chain. Synthetic routes often involve coupling reactions between furanmethanol derivatives and amphetamine precursors. For example, highlights catalytic approaches for similar furan-based monomers, emphasizing optimization of reaction conditions (e.g., solvent selection, catalyst recycling) to improve yields. Challenges include controlling stereochemistry and minimizing by-products during coupling steps .

Q. Which analytical techniques are most effective for characterizing Amphetamine-5-((Methyl)2-furanmethanol)?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can resolve purity issues, as demonstrated for related furanmethanol analogs in . High-Performance Liquid Chromatography (HPLC) is recommended for quantifying stability in biological matrices .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of Amphetamine-5-((Methyl)2-furanmethanol while minimizing side reactions?

- Answer : suggests iterative optimization of reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, using aqueous ethanol as a green solvent (as in ) reduces side reactions. Catalyst recycling (e.g., immobilized metal catalysts) and in-situ purification techniques (e.g., column chromatography) improve cost efficiency and yield .

Q. What mechanisms explain the stability of Amphetamine-5-((Methyl)2-furanmethanol in biological matrices?

- Answer : links furanmethanol derivatives to DNA degradation pathways, where thermal stability depends on precursor availability (e.g., nucleotides, amino acids). Accelerated stability studies under simulated physiological conditions (pH 7.4, 37°C) combined with LC-MS/MS monitoring can elucidate degradation kinetics and by-products .

Q. How do structural modifications in benzofuran analogs affect the pharmacological profile of Amphetamine-5-((Methyl)2-furanmethanol)?

- Answer : notes that substitutions on the furan ring (e.g., methyl, halogen groups) alter receptor binding affinity and metabolic stability. Comparative studies using in vitro assays (e.g., radioligand binding for dopamine/serotonin transporters) and in vivo behavioral models (e.g., locomotor activity tests in rodents) are critical for structure-activity relationship (SAR) analysis .

Data Contradiction and Resolution

Q. How can discrepancies in reported pharmacological data for furan-amphetamine derivatives be resolved?

- Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and orthogonal analytical validation (e.g., tandem MS for purity) are essential. underscores the need for adjusted experimental parameters in longitudinal studies to ensure reproducibility .

Methodological Recommendations

- Synthesis : Prioritize green chemistry principles () and computational modeling (e.g., DFT for reaction pathway prediction).

- Characterization : Use hyphenated techniques (e.g., GC-MS, LC-NMR) for comprehensive profiling.

- Biological Testing : Combine in silico docking (e.g., AutoDock Vina) with in vitro/in vivo models to validate target interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.